![molecular formula C21H18N2O4S3 B399976 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B399976.png)
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dithioloquinolines, which are characterized by the presence of a quinoline ring fused with a dithiolthione moiety. The presence of the ethoxy, dimethyl, and nitrobenzoyl groups further enhances its chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of dihydroquinolines with elemental sulfur in the presence of a solvent such as dimethylformamide (DMFA). The reaction is carried out by boiling the dihydroquinolines with 3-5 equivalents of sulfur, leading to the formation of the dithiolthione ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dithiolthione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolthione ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amine derivative.
Aplicaciones Científicas De Investigación
8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with various molecular targets and pathways. The compound’s dithiolthione moiety is known to undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the nitrobenzoyl group can participate in electron transfer processes, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE: Lacks the ethoxy group, which may affect its reactivity and applications.
8-ETHOXY-4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE: Similar structure but with a different position of the nitro group, potentially altering its chemical behavior.
Uniqueness
The presence of the ethoxy group in 8-ETHOXY-4,4-DIMETHYL-5-(4-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE enhances its solubility and reactivity compared to similar compounds. This unique structural feature makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H18N2O4S3 |
|---|---|
Peso molecular |
458.6g/mol |
Nombre IUPAC |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C21H18N2O4S3/c1-4-27-14-9-10-16-15(11-14)17-18(29-30-20(17)28)21(2,3)22(16)19(24)12-5-7-13(8-6-12)23(25)26/h5-11H,4H2,1-3H3 |
Clave InChI |
VHAYAMDLHFYOHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B399893.png)
![5-nitro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B399897.png)
![N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B399899.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B399901.png)
![4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399903.png)
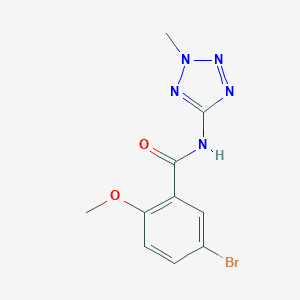
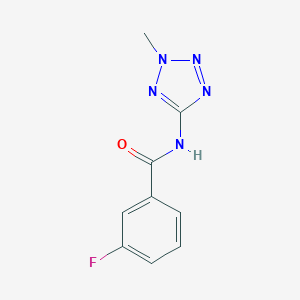
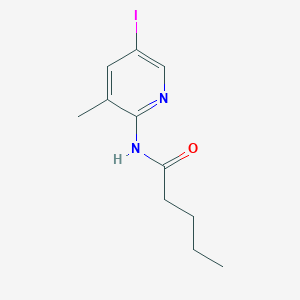

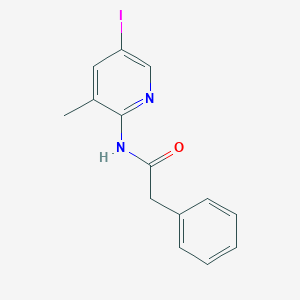
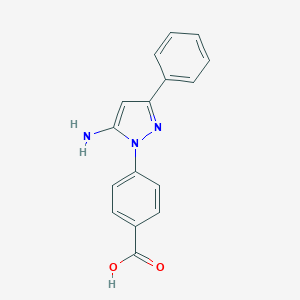
![4-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B399914.png)
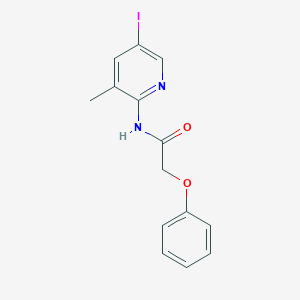
![4-butoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399916.png)
